

# T-1095A: A Comparative Analysis of Cross-Reactivity with Glucose Transporters

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **T-1095A**

Cat. No.: **B1681200**

[Get Quote](#)

For Immediate Release

This guide provides a detailed comparison of the inhibitory activity of **T-1095A**, the active metabolite of the prodrug T-1095, against various glucose transporters. The focus is on its cross-reactivity with key sodium-glucose cotransporters (SGLTs). This document is intended for researchers, scientists, and drug development professionals working on novel therapeutics for metabolic diseases.

**T-1095A** is a potent inhibitor of sodium-glucose cotransporters, which play a crucial role in glucose reabsorption in the kidneys and absorption in the intestine.<sup>[1]</sup> Understanding the selectivity profile of **T-1095A** is critical for predicting its therapeutic efficacy and potential side effects.

## Quantitative Comparison of Inhibitory Activity

The selectivity of **T-1095A** has been primarily characterized against SGLT1 and SGLT2. The following table summarizes the available quantitative data on the inhibitory potency of T-1095 (the prodrug, for which data is available and reflects the activity of the metabolized **T-1095A**) against human SGLT1 and SGLT2.

| Transporter | IC50 (μM) | Selectivity (vs. SGLT2) |
|-------------|-----------|-------------------------|
| Human SGLT1 | 22.8      | ~10-fold lower          |
| Human SGLT2 | 2.3       | 1                       |

Data sourced from publicly available research.

Currently, there is a lack of publicly available data on the direct inhibitory effects (such as IC<sub>50</sub> or Ki values) of **T-1095A** on the family of facilitative glucose transporters (GLUTs), including GLUT1, GLUT2, GLUT3, and GLUT4. Some studies have noted that long-term treatment with T-1095 can lead to a normalization of muscle GLUT4 content and a suppression of elevated renal GLUT2 expression in diabetic animal models.<sup>[2][3][4]</sup> However, these are considered downstream effects of improved glycemic control rather than evidence of direct inhibition.

## Experimental Methodologies

The determination of the inhibitory activity of compounds like **T-1095A** on glucose transporters typically involves in vitro cellular assays. A generalizable protocol for such an experiment is outlined below.

### General Protocol for Determining IC<sub>50</sub> of a Test Compound on SGLT1/2

#### 1. Cell Culture and Transporter Expression:

- Utilize a stable cell line (e.g., HEK293 or CHO) engineered to overexpress the specific human glucose transporter of interest (e.g., hSGLT1 or hSGLT2).
- Culture the cells in appropriate media and conditions to ensure robust transporter expression on the plasma membrane.

#### 2. Glucose Uptake Assay:

- Seed the cells in a multi-well plate and grow to a confluent monolayer.
- Wash the cells with a sodium-containing buffer (for SGLT activity) or a sodium-free buffer (to assess background uptake).
- Pre-incubate the cells with varying concentrations of the test compound (**T-1095A**) for a defined period.
- Initiate glucose uptake by adding a solution containing a labeled glucose analog, such as <sup>14</sup>C-alpha-methylglucopyranoside (<sup>14</sup>C-AMG), a non-metabolizable substrate for SGLTs.
- Incubate for a short period (e.g., 10-30 minutes) at 37°C to allow for transporter-mediated uptake.
- Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular labeled substrate.

### 3. Measurement and Data Analysis:

- Lyse the cells to release the intracellular contents.
- Quantify the amount of intracellular radiolabeled substrate using a scintillation counter.
- Calculate the percentage of inhibition of glucose uptake for each concentration of the test compound relative to a vehicle control.
- Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.

## Visualization of T-1095A Selectivity

The following diagrams illustrate the known selectivity of **T-1095A** and the general workflow for assessing glucose transporter inhibition.



[Click to download full resolution via product page](#)

Caption: Selectivity of T-1095A for SGLT transporters.



[Click to download full resolution via product page](#)

Caption: General workflow for IC50 determination.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. T-1095, an inhibitor of renal Na<sup>+</sup>-glucose cotransporters, may provide a novel approach to treating diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T-1095, a renal Na<sup>+</sup>-glucose transporter inhibitor, improves hyperglycemia in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antidiabetic effect of T-1095, an inhibitor of Na(+) - glucose cotransporter, in neonatally streptozotocin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [T-1095A: A Comparative Analysis of Cross-Reactivity with Glucose Transporters]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1681200#cross-reactivity-of-t-1095a-with-other-glucose-transporters>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)